molecular formula C17H17NO3S B2839027 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034270-98-7

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2839027
CAS No.: 2034270-98-7
M. Wt: 315.39
InChI Key: HIMGCUIYGOQWGF-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a dimethylfuran carboxamide structure

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-10-7-13(11(2)21-10)17(20)18-8-15(19)14-9-22-16-6-4-3-5-12(14)16/h3-7,9,15,19H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMGCUIYGOQWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . The resulting benzo[b]thiophene derivative is then subjected to further functionalization to introduce the hydroxyethyl group and the dimethylfuran carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzo[b]thiophene moiety can be reduced under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution on the furan ring could introduce various functional groups.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the furan carboxamide structure could contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of a benzo[b]thiophene moiety with a hydroxyethyl group and a dimethylfuran carboxamide structure. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for further research and development.

Q & A

Q. What are the optimal synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, including condensation of benzothiophene derivatives with hydroxyethyl intermediates, followed by carboxamide formation. Key steps include:
  • Step 1: Preparation of the 1-benzothiophen-3-yl ethanol intermediate via Friedel-Crafts alkylation or Grignard addition .
  • Step 2: Coupling with 2,5-dimethylfuran-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Optimization: Utilize Design of Experiments (DOE) to optimize parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce the number of trials while maximizing yield and purity .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm regiochemistry of the benzothiophene and furan moieties (e.g., distinguishing C-3 vs. C-2 substitution in benzothiophene) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve stereoisomers .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ = 386.12 g/mol) and detect trace impurities .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies using the following protocol:
  • pH Stability: Prepare buffers (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC and identify by-products (e.g., hydrolysis of the carboxamide group at acidic pH) .
  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .
    Data Interpretation: Compare degradation kinetics using Arrhenius plots to predict shelf-life under standard lab conditions.

Q. What in vitro models are suitable for evaluating its pharmacological activity, and how can contradictory data be resolved?

  • Methodological Answer: Prioritize target-specific assays:
  • Enzyme Inhibition: Screen against kinases or GPCRs using fluorescence polarization assays. For example, IC50_{50} values in kinase X assays may vary due to ATP concentration differences; normalize results using a reference inhibitor .
  • Cell-Based Assays: Use HEK-293 or HepG2 cells for cytotoxicity profiling (MTT assay) and confirm target engagement via Western blotting .
    Addressing Contradictions:
  • Replicate studies with standardized protocols (e.g., fixed ATP levels, cell passage number).
  • Perform meta-analysis of dose-response curves across multiple labs to identify outliers .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

  • Methodological Answer: Implement a systematic validation workflow:

Reproducibility Check: Repeat assays in triplicate under identical conditions (e.g., cell line, serum concentration).

Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cellular cAMP assays) .

Structural Confirmation: Verify compound integrity post-assay via LC-MS to rule out degradation .

Collaborative Studies: Share samples with independent labs to eliminate batch variability .

Methodological Tables

Parameter Optimal Condition Key Reference
Synthesis Yield72–85% (via EDC/HOBt coupling)
HPLC Purity Threshold>98% (C18, 0.1% TFA in H2_2O/MeCN)
Thermal Decomposition220–230°C (DSC)
Assay Type Recommended Model Common Pitfalls
Enzyme InhibitionKinase X (IC50_{50} = 50 nM)ATP concentration variability
CytotoxicityHepG2 (EC50_{50} = 10 μM)Serum interference in MTT assays

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